

spectroscopic data for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

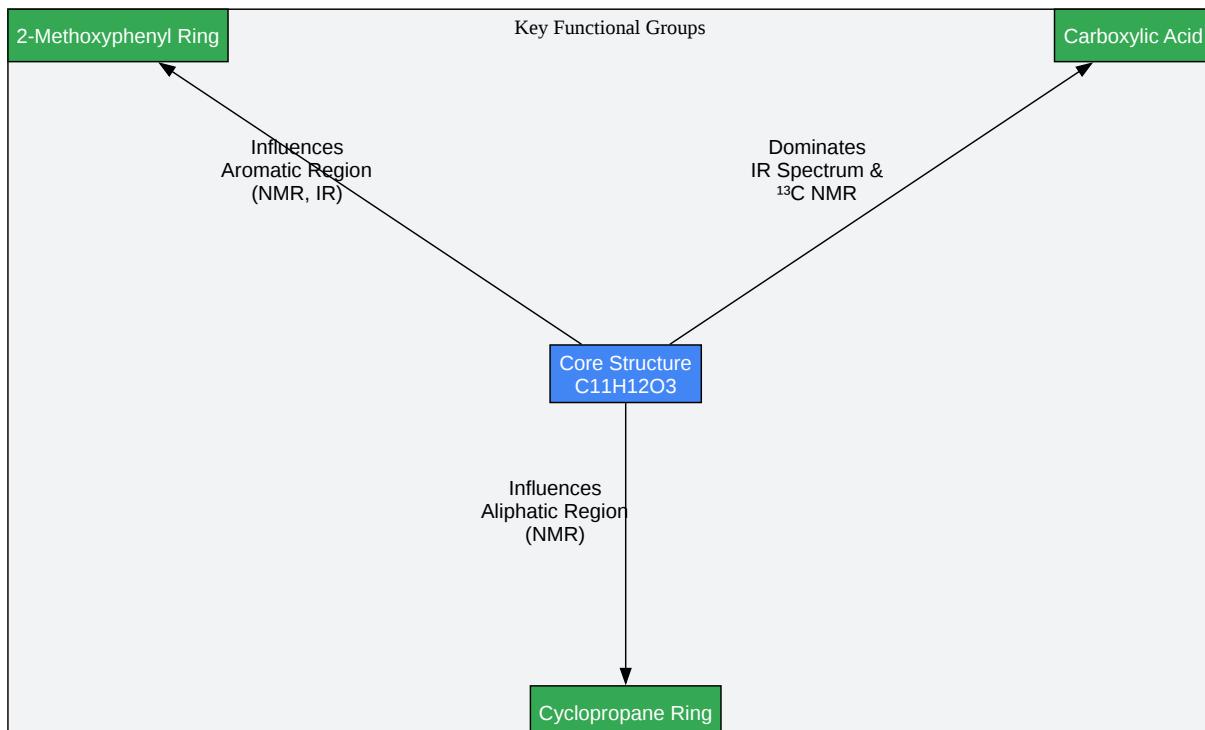
Cat. No.: B1369874

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid**

Introduction: A Molecule of Interest

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 74205-24-6) is a compound of interest in medicinal chemistry and organic synthesis.^[1] Its structure uniquely combines three key functional components: a rigid cyclopropane ring, a carboxylic acid moiety, and a methoxy-substituted aromatic system. This combination imparts specific stereochemical and electronic properties that are crucial for its potential applications, including serving as a building block in the synthesis of more complex bioactive molecules.


As a Senior Application Scientist, this guide provides not just raw data, but a comprehensive framework for the spectroscopic analysis of this molecule. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is designed for researchers and drug development professionals who require a deep understanding of the molecule's structural verification and characterization.

Molecular Structure and Properties

A thorough analysis begins with a clear understanding of the molecule's core attributes.

- Chemical Name: **1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid**
- Molecular Formula: $C_{11}H_{12}O_3$
- Molecular Weight: 192.21 g/mol [\[2\]](#)
- Structure: The molecule features a cyclopropane ring directly attached to a phenyl ring at the C1 position. The same carbon atom of the cyclopropane ring is also bonded to a carboxylic acid group. The phenyl ring is substituted with a methoxy group at the ortho (C2) position.

Below is a diagram illustrating the key structural components that influence the spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Key functional groups influencing the spectroscopic profile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid**, both ^1H and ^{13}C NMR will provide definitive structural information.

Predicted ^1H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and cyclopropyl protons. The key to interpretation lies in understanding the symmetry and electronic environment of each proton.

Rationale and Causality:

- Aromatic Protons (4H): The 2-methoxyphenyl group breaks the symmetry of the benzene ring, resulting in four distinct signals. These protons will appear in the typical aromatic region (δ 6.8-7.5 ppm). The ortho and para protons to the electron-donating methoxy group will be shifted upfield, while the proton ortho to the electron-withdrawing cyclopropyl-carboxyl group will be shifted downfield. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.
- Methoxy Protons (3H): The $-\text{OCH}_3$ group will appear as a sharp singlet, typically around δ 3.8-3.9 ppm. Its integration value of 3H makes it a highly diagnostic peak.
- Cyclopropane Protons (4H): The two CH_2 groups of the cyclopropane ring are diastereotopic due to the chiral center at C1. This means all four protons are chemically non-equivalent. They will appear in the highly shielded aliphatic region (typically δ 1.0-2.0 ppm). The geminal (on the same carbon) and cis/trans vicinal (on adjacent carbons) couplings will result in complex multiplets. For reference, the protons on the parent cyclopropanecarboxylic acid appear between δ 1.5 and 1.9 ppm.[3]

Summary of Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	Broad Singlet	1H	-COOH	Acidic proton, chemical shift is concentration-dependent.
~7.3-7.5	Multiplet	2H	Ar-H	Aromatic protons deshielded by proximity to the carboxyl group.
~6.8-7.0	Multiplet	2H	Ar-H	Aromatic protons shielded by the methoxy group.
~3.85	Singlet	3H	-OCH ₃	Standard chemical shift for an aryl methoxy group.
~1.6-1.9	Multiplet	2H	-CH ₂ - (Cyclopropyl)	Diastereotopic protons, complex splitting.

| ~1.2-1.5 | Multiplet | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons, complex splitting. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom.

Rationale and Causality:

- Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 175-185 ppm region, consistent with carboxylic acids.[\[4\]](#)

- Aromatic Carbons (6C): The six carbons of the phenyl ring will give six distinct signals. The carbon attached to the oxygen (C-O) will be the most downfield (~ δ 155-160 ppm). The carbon attached to the cyclopropane ring (ipso-carbon) will also be downfield. The other four aromatic carbons will appear in the typical δ 110-135 ppm range.
- Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-56 ppm for ortho-substituted methoxy groups on an aromatic ring.^{[5][6]}
- Cyclopropane Carbons (3C): The quaternary carbon (C1) attached to the aromatic ring and carboxyl group will be deshielded relative to the other cyclopropane carbons. The two CH₂ carbons will be highly shielded, appearing far upfield. For reference, the CH₂ carbons in the parent cyclopropanecarboxylic acid appear at ~8 ppm, and the CH carbon at ~13 ppm.^[7] In our target molecule, these will be shifted due to the phenyl substitution.

Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~180	C=O	Carboxylic acid carbonyl carbon.
~157	C-OCH ₃	Aromatic carbon bonded to oxygen.
~130-135	Quaternary C-Ar	Aromatic ipso-carbon attached to the cyclopropane ring.
~110-130	CH (Aromatic)	Four distinct signals for the aromatic CH carbons.
~56	-OCH ₃	Methoxy carbon.
~30	Quaternary C (Cyclopropyl)	C1 of the cyclopropane ring, deshielded by two substituents.

| ~15-20 | CH₂ (Cyclopropyl) | Two signals for the two non-equivalent CH₂ groups. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of **1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid** will be dominated by features from the carboxylic acid and the substituted benzene ring.

Rationale and Causality: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad O-H stretch resulting from strong hydrogen-bonding dimers. This broadness is a hallmark of this functional group.[8][9]

- **O-H Stretch:** A very broad band will appear from approximately 2500 to 3300 cm^{-1} . This band is often superimposed on the C-H stretching signals.[8]
- **C-H Stretch (Aromatic & Aliphatic):** Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches (from the cyclopropane and methoxy groups) will appear just below 3000 cm^{-1} .
- **C=O Stretch:** A strong, sharp absorption will be present in the range of 1680-1710 cm^{-1} . The conjugation with the phenyl ring may shift it to a slightly lower wavenumber compared to a saturated carboxylic acid.[9]
- **C=C Stretch (Aromatic):** Medium intensity peaks will be observed in the 1450-1600 cm^{-1} region, characteristic of the aromatic ring.
- **C-O Stretch:** A strong band between 1210-1320 cm^{-1} is expected, corresponding to the C-O single bond of the carboxylic acid and the aryl ether.[8]
- **O-H Bend:** A broad band may appear around 920 cm^{-1} , which is characteristic of the out-of-plane bend of the hydrogen-bonded carboxylic acid OH group.[9]

Summary of Predicted IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
2500-3300	Strong, Very Broad	O-H Stretch	Carboxylic Acid Dimer
3010-3080	Medium	C-H Stretch	Aromatic
2850-2980	Medium	C-H Stretch	Cyclopropyl & Methoxy
1680-1710	Strong, Sharp	C=O Stretch	Carboxylic Acid
1450-1600	Medium	C=C Stretch	Aromatic Ring
1210-1320	Strong	C-O Stretch	Carboxylic Acid & Aryl Ether

| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |

Part 3: Mass Spectrometry (MS)

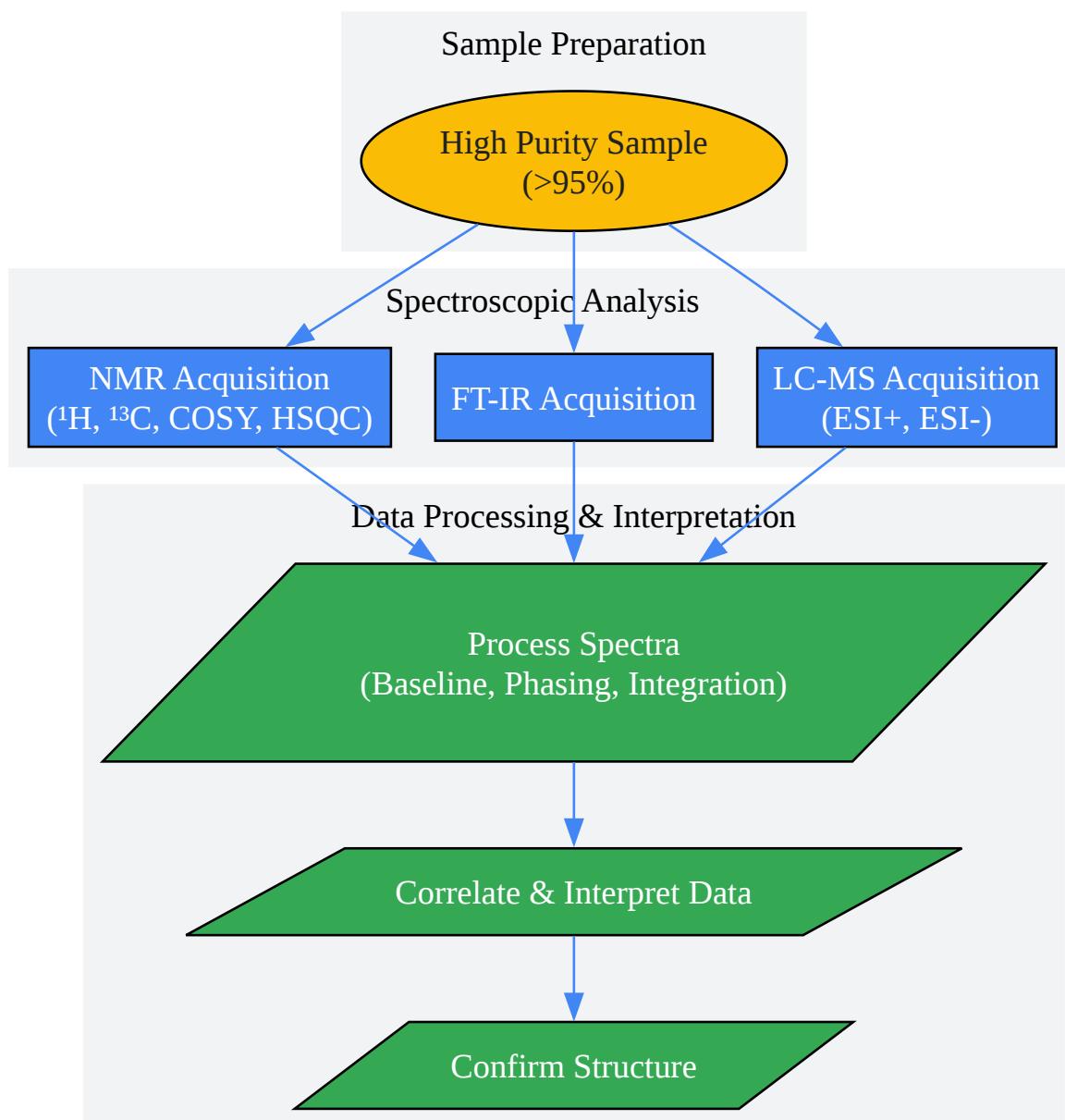
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Rationale and Causality: For this molecule, using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion. Electron Ionization (EI) would lead to more extensive fragmentation.

- **Molecular Ion (M⁺):** The molecular ion peak for C₁₁H₁₂O₃ should be observed at m/z = 192. However, in ESI, it is more common to observe adducts like [M+H]⁺ at m/z 193 or [M+Na]⁺ at m/z 215.
- **Key Fragmentation Pathways:** Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[\[10\]](#)
 - **Loss of H₂O:** A peak at [M-18] can occur, especially in EI.
 - **Loss of Formic Acid (HCOOH) or CO + H₂O:** A peak at [M-46] is possible.

- Loss of Carboxyl Radical ($\cdot\text{COOH}$): A significant peak at $[\text{M}-45]$ (m/z 147) would result from the loss of the entire carboxylic acid group, leaving a stabilized cyclopropyl-phenyl cation.
- Loss of CO_2 : Decarboxylation can lead to a peak at $[\text{M}-44]$.
- McLafferty Rearrangement: While classic McLafferty rearrangement is not possible, other rearrangements involving the ortho-methoxy group could occur. The most characteristic fragments for aromatic acids are often the loss of $\cdot\text{OH}$ ($[\text{M}-17]$) and $\cdot\text{COOH}$ ($[\text{M}-45]$).[\[10\]](#)

Predicted Fragmentation in ESI-MS/MS of $[\text{M}+\text{H}]^+$ (m/z 193)


m/z	Proposed Fragment	Rationale
193	$[\text{C}_{11}\text{H}_{13}\text{O}_3]^+$	Protonated molecular ion.
175	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$	Loss of water from the protonated molecule.
147	$[\text{M}+\text{H} - \text{HCOOH}]^+$	Loss of formic acid.

| 133 | $[\text{C}_9\text{H}_9\text{O}]^+$ | Subsequent loss of CO from m/z 175 or other pathways. |

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: A standardized workflow for complete spectroscopic characterization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument: 500 MHz NMR Spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Spectral Width: 20 ppm
 - Number of Scans: 16
 - Relaxation Delay (d1): 2 seconds
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Spectral Width: 240 ppm
 - Number of Scans: 1024
 - Relaxation Delay (d1): 2 seconds
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 residual peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: Fourier-Transform Infrared Spectrometer with a diamond ATR accessory.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32

- Data Processing: Perform an atmospheric background correction.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
- Acquisition (Flow Injection):
 - Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid
 - Flow Rate: 0.2 mL/min
 - Ionization Mode: ESI Positive
 - Scan Range: m/z 50-500
 - Capillary Voltage: 3.5 kV
- Data Processing: Identify the $[M+H]^+$ ion and analyze the fragmentation pattern from any in-source fragmentation or a subsequent MS/MS experiment.

Conclusion

This guide provides a comprehensive, predictive analysis of the spectroscopic data for **1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid**. By understanding the influence of each structural component on the resulting spectra, researchers can confidently verify the identity and purity of this compound. The provided protocols offer a self-validating system for empirical data acquisition, ensuring that experimental results can be reliably compared against these authoritative predictions. This foundational knowledge is critical for any further research or development involving this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | 74205-24-6 [amp.chemicalbook.com]
- 2. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [spectroscopic data for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369874#spectroscopic-data-for-1-2-methoxyphenyl-cyclopropane-1-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com